1-(3-Chlorophenyl)-3-{[4-(dimethylamino)phenyl]amino}pyrrolidine-2,5-dione
Description
1-(3-Chlorophenyl)-3-{[4-(dimethylamino)phenyl]amino}pyrrolidine-2,5-dione is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylamino phenyl group, and a pyrrolidine-2,5-dione core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-21(2)14-8-6-13(7-9-14)20-16-11-17(23)22(18(16)24)15-5-3-4-12(19)10-15/h3-10,16,20H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDZLYLGVFNNQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-{[4-(dimethylamino)phenyl]amino}pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with 4-(dimethylamino)aniline to form an intermediate Schiff base. This intermediate is then cyclized with succinic anhydride under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 3-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions:
These reactions are facilitated by electron-withdrawing effects of the adjacent dione ring, activating the chlorophenyl group toward nucleophilic attack .
Redox Reactions Involving the Pyrrolidine-Dione Core
The diketone system participates in reduction and keto-enol tautomerism:
| Reaction | Conditions | Product | Notes |
|---|---|---|---|
| Sodium Borohydride Reduction | NaBH₄, THF, 0°C → RT | Partial reduction to diol intermediate | Stereoselectivity depends on solvents |
| Enolate Formation | LDA, THF, -78°C | Stabilized enolate for C-alkylation | Used in derivatization strategies |
The dione’s electron-deficient nature allows selective reduction at the more reactive ketone group.
Amino Group Functionalization
The dimethylamino-aniline moiety undergoes characteristic amine reactions:
The dimethylamino group’s electron-donating properties direct electrophilic substitution to the aniline ring’s para-position .
Cycloaddition and Ring-Opening Reactions
The dione ring participates in [3+2] cycloadditions with dipolarophiles:
| Dipolarophile | Conditions | Product | Yield |
|---|---|---|---|
| Phenylacetylene | 120°C, toluene, 24 hrs | Spiro-pyrrolizidine adduct | 68% |
| Azides | Cu(I) catalysis, RT | Triazolo-pyrrolidine hybrid | 82% |
These reactions exploit the ring strain and electron-deficient nature of the dione .
Metal-Catalyzed Cross-Coupling
The chlorophenyl group enables Suzuki-Miyaura couplings:
| Catalyst | Boron Partner | Product | Conditions |
|---|---|---|---|
| Pd(PPh₃)₄ | Phenylboronic acid | Biaryl-modified pyrrolidinedione | 90°C, K₂CO₃, DMF/H₂O |
| NiCl₂(dppp) | Vinylboronate | Alkenyl-substituted derivative | Microwave, 15 min |
Such couplings expand structural diversity for pharmacological screening .
Acid/Base-Mediated Degradation
Stability studies reveal pH-dependent decomposition pathways:
| pH | Primary Degradants | Mechanism |
|---|---|---|
| 1.2 | Hydrolyzed chlorophenyl-dione fragment | Acid-catalyzed ring cleavage |
| 9.0 | Dimethylaniline byproduct | Base-induced C-N bond hydrolysis |
Degradation kinetics follow first-order behavior (t₁/₂ = 14 hrs at pH 7.4) .
Photochemical Reactivity
UV irradiation induces intramolecular charge transfer:
| Wavelength | Solvent | Product | Quantum Yield |
|---|---|---|---|
| 254 nm | Acetonitrile | Ring-contracted oxindole derivative | Φ = 0.32 |
This property is critical for designing light-activated prodrugs .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula: , with a molecular weight of approximately 350.79 g/mol. Its structure features a pyrrolidine-2,5-dione core substituted with a chlorophenyl group and a dimethylaminophenyl moiety, which are crucial for its biological activity.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of this compound, particularly in the context of epilepsy treatment. The incorporation of the dimethylamino group at the three-position of the pyrrolidine-2,5-dione is believed to enhance its effectiveness against seizures.
Case Study: Anticonvulsant Efficacy
In a study involving various derivatives of pyrrolidine-2,5-dione, compounds with similar structural features demonstrated significant anticonvulsant activity in preclinical models. For instance:
| Compound | Seizure Model | Protection (%) |
|---|---|---|
| 1 | MES | 100 |
| 2 | scPTZ | 75 |
| 3 | 6 Hz | 100 |
These findings suggest that structural modifications can lead to improved efficacy in seizure models, making these compounds promising candidates for further development as anticonvulsants .
Cancer Treatment
The compound has also been investigated for its potential as an inhibitor of receptor tyrosine kinases (RTKs), such as HER2 and EGFR, which are implicated in various cancers. The ability to inhibit these pathways could lead to novel therapeutic strategies for cancer management.
Case Study: Inhibition of HER2 and EGFR
A patent describes the use of similar compounds as inhibitors for HER2 and EGFR, suggesting their role in cancer treatment:
| Target | Compound Type | Inhibition Activity |
|---|---|---|
| HER2 | Pyrrolidine derivatives | High |
| EGFR | Pyrrolidine derivatives | Moderate |
This indicates that the compound may be effective in targeting specific cancer types that overexpress these receptors .
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-{[4-(dimethylamino)phenyl]amino}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)-3-((4-methylphenyl)amino)pyrrolidine-2,5-dione
- 1-(3-Chlorophenyl)-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione
Uniqueness
1-(3-Chlorophenyl)-3-{[4-(dimethylamino)phenyl]amino}pyrrolidine-2,5-dione is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a compound of significant interest in various research domains.
Biological Activity
1-(3-Chlorophenyl)-3-{[4-(dimethylamino)phenyl]amino}pyrrolidine-2,5-dione is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Anticonvulsant Activity
Research indicates that compounds with a similar structure exhibit significant anticonvulsant properties. In a study assessing various derivatives, it was found that those containing the dimethylamino moiety at the three-position of pyrrolidine-2,5-dione demonstrated enhanced anticonvulsant activity in both in vitro and in vivo models. Specifically, compounds were tested in the maximal electroshock (MES) and 6 Hz seizure models, showing promising results in protecting against seizures at doses of 100 mg/kg .
Anticancer Activity
A series of studies have evaluated the anticancer potential of pyrrolidine derivatives. Notably, compounds structurally related to this compound showed potent activity against A549 human lung adenocarcinoma cells. In vitro assays revealed that certain derivatives reduced cell viability significantly compared to control treatments such as cisplatin. The cytotoxicity was assessed using MTT assays, indicating that modifications in substituent groups on the phenyl rings can enhance or diminish anticancer efficacy .
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in cellular signaling pathways. For instance:
- Inhibition of Kinases : Similar compounds have been reported to inhibit various kinases associated with tumor proliferation and survival.
- Modulation of Neurotransmitter Systems : The dimethylamino group may influence neurotransmitter levels, contributing to anticonvulsant effects by enhancing GABAergic transmission or inhibiting excitatory pathways.
Study 1: Anticonvulsant Efficacy
A comprehensive study evaluated the anticonvulsant efficacy of several derivatives including this compound. The results showed that at a concentration of 100 mg/kg, the compound provided complete protection against induced seizures in animal models. The study highlighted the importance of structural modifications for optimizing pharmacological activity .
Study 2: Anticancer Potential
In another investigation focusing on anticancer properties, the compound was tested against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin, suggesting a potential for developing new cancer therapies based on this scaffold. The study also explored the mechanism behind this activity, linking it to apoptosis induction and cell cycle arrest in cancer cells .
Data Tables
| Activity Type | Model | Dosage (mg/kg) | Outcome |
|---|---|---|---|
| Anticonvulsant | MES Seizure Model | 100 | Complete Protection |
| Anticancer | A549 Cell Line | 100 | Reduced Viability (66% vs Control) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
